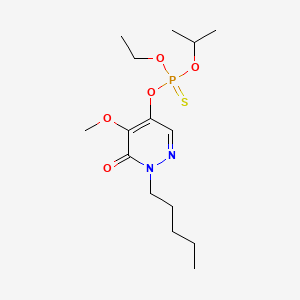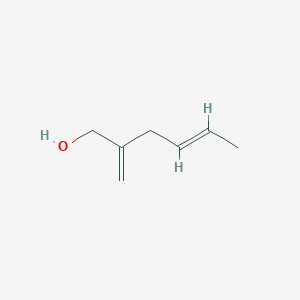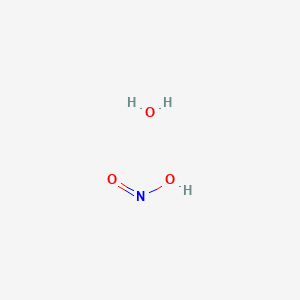
Nitrous acid--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrous acid–water (1/1) is a compound formed by the combination of nitrous acid (HNO₂) and water in equal proportions. Nitrous acid is a weak and monoprotic acid known only in solution, in the gas phase, and in the form of nitrite salts. It plays a significant role in atmospheric chemistry as a precursor to the hydroxyl radical (OH), which is crucial for the degradation of pollutants and the formation of secondary pollutants like ozone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrous acid is typically generated in situ due to its instability. The most common method involves the acidification of aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures to prevent decomposition. The reaction is as follows:
NaNO2+HCl→HNO2+NaCl
Another method involves the dissolution of dinitrogen trioxide in water:
N2O3+H2O→2HNO2
Industrial Production Methods
Industrial production of nitrous acid is not common due to its instability. Instead, it is produced as needed in various chemical processes, particularly in the synthesis of diazonium salts from amines, which are used in the production of azo dyes.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrous acid undergoes several types of chemical reactions, including:
Oxidation: Nitrous acid can be oxidized to nitric acid.
Reduction: It can be reduced to nitric oxide or nitrogen gas.
Substitution: It reacts with amines to form diazonium salts.
Common Reagents and Conditions
Oxidation: In the presence of oxygen, nitrous acid can be oxidized to nitric acid.
Reduction: Reducing agents like iodide ions or ferrous ions can reduce nitrous acid to nitric oxide.
Substitution: Nitrous acid reacts with primary amines in cold acidic conditions to form diazonium salts.
Major Products
Oxidation: Nitric acid (HNO₃)
Reduction: Nitric oxide (NO) and nitrogen gas (N₂)
Substitution: Diazonium salts (R-N₂⁺)
Wissenschaftliche Forschungsanwendungen
Nitrous acid has various applications in scientific research:
Chemistry: It is used in the synthesis of diazonium salts, which are intermediates in the production of azo dyes.
Biology: Nitrous acid is studied for its role in the nitrogen cycle and its impact on atmospheric chemistry.
Medicine: It is used in combination with sodium thiosulfate to treat acute cyanide poisoning.
Industry: Nitrous acid is used in wastewater treatment to control sewer corrosion and odor, and to achieve energy-efficient nitrogen removal.
Wirkmechanismus
Nitrous acid exerts its effects primarily through its ability to generate the hydroxyl radical (OH) upon photodissociation. The hydroxyl radical is a highly reactive species that initiates the degradation of various pollutants in the atmosphere. In biological systems, nitrous acid can react with amines to form nitrosamines, which are studied for their potential carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitric acid (HNO₃): A strong acid used in various industrial processes.
Dinitrogen trioxide (N₂O₃): An anhydride of nitrous acid.
Nitrite salts (NO₂⁻): Salts derived from nitrous acid.
Uniqueness
Nitrous acid is unique due to its role as a precursor to the hydroxyl radical in atmospheric chemistry. Unlike nitric acid, which is stable and widely used industrially, nitrous acid is unstable and typically generated in situ for specific reactions. Its ability to form diazonium salts from amines also sets it apart from other nitrogen oxides.
Eigenschaften
CAS-Nummer |
74550-77-9 |
|---|---|
Molekularformel |
H3NO3 |
Molekulargewicht |
65.029 g/mol |
IUPAC-Name |
nitrous acid;hydrate |
InChI |
InChI=1S/HNO2.H2O/c2-1-3;/h(H,2,3);1H2 |
InChI-Schlüssel |
SWEOMYFEYPLQII-UHFFFAOYSA-N |
Kanonische SMILES |
N(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

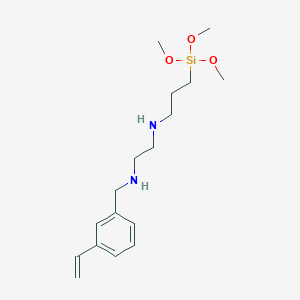
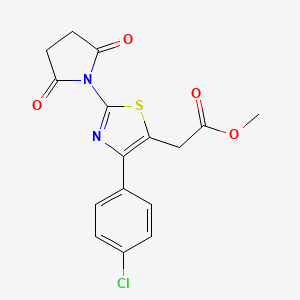
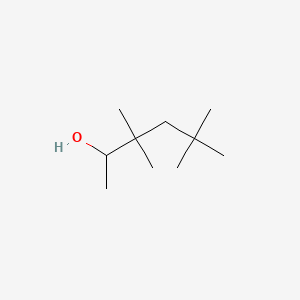

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
